molecular formula C11H10BrN3O B2960437 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 212143-51-6

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No. B2960437
CAS RN: 212143-51-6
M. Wt: 280.125
InChI Key: AASBVFFQGULZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of thiazoloquinazoline derivatives involves using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . Another method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For instance, amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .

Scientific Research Applications

Synthesis and Structure Analysis


A series of 3-substituted methyl 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones, including the compound of interest, were synthesized and evaluated as potential alpha1-adrenoceptor antagonists. The synthesis involved various conformational rigid congeners and the compounds showed high affinity for the alpha1-adrenoceptor. Structural analysis included X-ray crystallography and spectral data to confirm the compound configurations (Chern et al., 1998).

Bronchodilator Synthesis


The compound was part of a series synthesized for the treatment of bronchial conditions. The synthesis involved the treatment of N-substituted isatoic anhydrides with 2-methylmercaptoimidazolines, leading to 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones which exhibited significant broncholytic activity without central nervous system or cardiovascular side effects (Hardtmann et al., 1975).

Reactivity and Molecular Structure


The compound was part of a study focusing on the synthesis, molecular structure, and reactivity of 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives. The compounds showed potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. The reactivity study included 1,3-dipolar cycloaddition reactions and further treatment with various reagents (Kornicka et al., 2004).

properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-5-7-6-13-11-14-9-4-2-1-3-8(9)10(16)15(7)11/h1-4,7H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASBVFFQGULZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.